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Compound of Interest

Compound Name: 4-[(Methylamino)methyl]phenol

Cat. No.: B3022743 Get Quote

Introduction
4-[(Methylamino)methyl]phenol, a substituted phenol derivative, is a valuable building block

in organic synthesis, finding application in the preparation of various pharmaceuticals, dyes,

and polymers. Understanding its solubility characteristics is a cornerstone for its effective use in

drug discovery, process chemistry, and formulation development. Poor solubility can impede

reaction kinetics, complicate purification processes, and critically limit the bioavailability of

potential drug candidates.

This guide provides a comprehensive overview of the solubility of 4-
[(Methylamino)methyl]phenol. It delves into the underlying physicochemical principles

governing its dissolution, outlines rigorous experimental protocols for solubility determination,

and presents a consolidated view of its solubility profile in various solvents. The content herein

is designed to equip researchers, scientists, and drug development professionals with the

necessary knowledge to effectively handle and utilize this compound.

Physicochemical Characterization
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key

physicochemical parameters for 4-[(Methylamino)methyl]phenol are summarized below.

Table 1: Physicochemical Properties of 4-[(Methylamino)methyl]phenol
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Property Value Source

Molecular Formula C₈H₁₁NO [1]

Molecular Weight 137.18 g/mol [1]

Melting Point 181-182 °C

Predicted pKa 9.41 ± 0.15 (Phenolic OH)

Predicted XlogP 0.5 [1][2]

Appearance
White or yellowish crystalline

solid

The structure of 4-[(Methylamino)methyl]phenol is amphoteric, meaning it possesses both

acidic (phenolic hydroxyl) and basic (secondary amine) functional groups. This dual nature is

the primary determinant of its pH-dependent solubility. The phenolic group (predicted pKa ≈

9.41) is acidic, while the methylamino group is basic. The predicted XlogP of 0.5 suggests a

relatively balanced hydrophilic-lipophilic character.[1][2]

Theoretical Principles of Solubility
The solubility of 4-[(Methylamino)methyl]phenol is governed by the interplay of its molecular

structure with the properties of the solvent.

The Role of pH and Ionization
As an amphoteric compound, the ionization state of 4-[(Methylamino)methyl]phenol is highly

dependent on the pH of the aqueous medium.[3][4]

In acidic solutions (pH < pKa of amine): The methylamino group will be protonated, forming a

positively charged cation (R-NH₂⁺-CH₃). This ionized form is significantly more soluble in

water than the neutral form.

In neutral solutions (pKa of amine < pH < pKa of phenol): The molecule will exist

predominantly in its neutral, or zwitterionic, form. Its solubility in this range is referred to as

its intrinsic solubility and is typically the lowest.
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In basic solutions (pH > pKa of phenol): The phenolic hydroxyl group will be deprotonated,

forming a negatively charged phenoxide anion (R-O⁻). This anionic form is also highly

soluble in water.

This pH-dependent behavior results in a characteristic "U-shaped" solubility profile, with

minimum solubility near the isoelectric point and significantly higher solubility at low and high

pH values.[5]

Figure 1: pH-dependent ionization states of 4-[(Methylamino)methyl]phenol.

Solvent Polarity and Hydrogen Bonding
The "like dissolves like" principle is fundamental.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both

hydrogen bond donors and acceptors. 4-[(Methylamino)methyl]phenol, with its hydroxyl

and amino groups, can readily form hydrogen bonds with these solvents, promoting

solubility. It is reported to be soluble in water and ethanol.

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds

but cannot donate them. They can solvate the molecule, but perhaps less effectively than

protic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar benzene ring in the molecule

allows for some interaction with nonpolar solvents, but the polar hydroxyl and amino groups

limit its solubility in highly nonpolar media.

Experimental Determination of Solubility
Accurate solubility measurement requires robust and well-validated methods. The Shake-Flask

method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

[6]

The Shake-Flask Method
This method measures the concentration of a saturated solution of a compound in a specific

solvent at a constant temperature, after a state of equilibrium has been reached between the

dissolved and undissolved solid.[6][7]
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Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Preparation: Add an excess amount of solid 4-[(Methylamino)methyl]phenol to a series of

vials. The excess solid is critical to ensure that equilibrium is reached and saturation is

maintained.[7]

Solvent Addition: Add a known volume of the desired solvent (e.g., purified water, pH-

adjusted buffers, ethanol) to each vial. For Biopharmaceutics Classification System (BCS)

studies, aqueous media at pH 1.2, 4.5, and 6.8 are standard.[8][9]

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator

(e.g., at 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72

hours, to ensure equilibrium is reached.[7] The pH of the suspension should be verified after

the addition of the compound and at the end of the experiment.[6]

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids

settle. Separate the saturated supernatant from the excess solid using centrifugation or

filtration (e.g., with a 0.45 µm PVDF syringe filter). Care must be taken to avoid temperature

changes during this step.[7]

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

Determine the concentration of 4-[(Methylamino)methyl]phenol in the diluted sample using

a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)

with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

[11][12]

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution

factor. The experiment should be performed in triplicate to ensure reproducibility.[8]

Figure 2: Standard workflow for the Shake-Flask solubility determination method.

Solubility Profile of 4-[(Methylamino)methyl]phenol
While extensive quantitative data for 4-[(Methylamino)methyl]phenol across a wide range of

solvents is not readily available in public literature, its physicochemical properties and

qualitative descriptions allow for a well-grounded estimation of its solubility profile.
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Table 2: Solubility Profile of 4-[(Methylamino)methyl]phenol
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Solvent Solvent Type
Expected/Reported
Solubility

Rationale

Water Polar Protic Soluble

The presence of both

a hydrogen bond

donor (-OH) and

acceptor (-NH-) group

facilitates strong

interactions with

water. Solubility is

highly pH-dependent.

Ethanol Polar Protic Soluble

Ethanol can form

hydrogen bonds with

the solute, and its

alkyl chain can

interact with the

benzene ring.

Methanol Polar Protic
Expected to be

Soluble

Similar to ethanol,

methanol is a polar

protic solvent capable

of strong hydrogen

bonding.

Acetone Polar Aprotic
Expected to be

Moderately Soluble

Can act as a

hydrogen bond

acceptor for the

phenolic proton.

Dimethyl Sulfoxide

(DMSO)
Polar Aprotic

Expected to be

Soluble

A strong polar aprotic

solvent capable of

dissolving a wide

range of compounds.

Dichloromethane

(DCM)
Nonpolar Aprotic

Expected to have

Limited Solubility

The polarity is

insufficient to

effectively solvate the

polar functional

groups.
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Hexane Nonpolar
Expected to be Poorly

Soluble/Insoluble

The significant

difference in polarity

between the solute

and solvent prevents

effective solvation.

Practical Implications in Research and Development
Process Chemistry: Solubility data is critical for selecting appropriate reaction solvents,

developing crystallization and purification procedures, and avoiding precipitation during

work-up.

Drug Formulation: For pharmaceutical applications, understanding the pH-solubility profile is

essential for designing oral dosage forms. The low intrinsic solubility may necessitate

formulation strategies like salt formation (e.g., using a strong acid to form a highly soluble

hydrochloride salt) or the use of co-solvents and excipients to enhance dissolution in the

gastrointestinal tract.[5]

Analytical Chemistry: Knowledge of solubility is required to prepare stock solutions for

analytical standards and to develop appropriate mobile phases for chromatographic analysis.

[13]

Conclusion
4-[(Methylamino)methyl]phenol is an amphoteric compound whose solubility is dictated by its

dual acidic and basic functional groups. It is soluble in polar protic solvents like water and

ethanol, with its aqueous solubility being highly dependent on pH. A thorough understanding

and experimental determination of its solubility profile, using standardized methods like the

shake-flask technique, are imperative for its successful application in scientific research and

industrial development. The principles and protocols outlined in this guide provide a robust

framework for researchers to accurately assess and leverage the solubility characteristics of

this versatile chemical intermediate.
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[https://www.benchchem.com/product/b3022743#solubility-of-4-methylamino-methyl-phenol-
in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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